molecular formula C13H19NO2 B8612958 tert-butyl 2-[(4-methylphenyl)amino]acetate

tert-butyl 2-[(4-methylphenyl)amino]acetate

Cat. No. B8612958
M. Wt: 221.29 g/mol
InChI Key: BPTRLPIABVWIAR-UHFFFAOYSA-N
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Patent
US07435815B2

Procedure details

A solution of crude p-tolylamino-acetic acid tert-butyl ester (200 mmol) in DCM (600 mL) was cooled to 0° C. and treated with TFA (150 mL). The reaction mixture was allowed to reach RT and stirred for 4 d. Water (200 mL) was added, the layers were separated and the aqueous layer was extracted with DCM (4×200 mL). The aqueous layer was adjusted to pH 8 by addition of saturated NaHCO3 solution and extracted with ethyl acetate (4×200 mL). The combined organic layers were dried with Na2SO4 and the solvents were removed in vacuo to give the crude acid (18 g) which was used in the next step without further purification.
Quantity
200 mmol
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:16])[CH2:7][NH:8][C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1)(C)(C)C.C(O)(C(F)(F)F)=O.O>C(Cl)Cl>[C:12]1([CH3:15])[CH:13]=[CH:14][C:9]([NH:8][CH2:7][C:6]([OH:16])=[O:5])=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
200 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(CNC1=CC=C(C=C1)C)=O
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 4 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach RT
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (4×200 mL)
ADDITION
Type
ADDITION
Details
The aqueous layer was adjusted to pH 8 by addition of saturated NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C1(=CC=C(C=C1)NCC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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